molecular formula C10H11ClO2 B1267334 Propyl 2-chlorobenzoate CAS No. 25800-28-6

Propyl 2-chlorobenzoate

Cat. No. B1267334
CAS RN: 25800-28-6
M. Wt: 198.64 g/mol
InChI Key: UDEIXQKSOXLXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-chlorobenzoate is a chemical compound with the CAS Number: 25800-28-6 . It has a molecular weight of 198.65 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of Propyl 2-chlorobenzoate is C10H11ClO2 . The InChI Code is 1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 .

Scientific Research Applications

Nonlinear Optical Applications

The presence of a benzene ring in the compound makes benzoates excellent candidates for nonlinear optical applications . Single crystals of propyl-p-hydroxybenzoate, which belongs to the benzoate family, have been synthesized and studied for these applications . The compound is known for its potential applications as detectors, frequency multipliers, and optical switches .

Electronics and Laser Technology

Single crystals have gained immense attention due to their increasing applications in the field of nuclear science, electronics, lasers, etc . Organic single crystals have properties like highly ordered structure, high thermal stability, and high electron mobility which makes them good candidates for applications like organic light-emitting diodes (OLEDs), optically pumped lasers, electroluminescence, sensors, etc .

Thermal and Mechanical Studies

The thermal stability of the compound has been assessed using thermogravimetric analysis . Mechanical studies were conducted using a Vickers microhardness tester . The activation energy was calculated using the Coats-Redfern method .

Topological Investigations

The inter and intramolecular charge transfer of propyl-p-hydroxybenzoate has been determined using topological investigations utilizing atoms in molecules package . The “van der Waals interaction and strong repulsion” are examined through the “non-covalent interaction” .

Chemical Synthesis

Propyl 2-chlorobenzoate is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Pesticidal Activity

Although not directly related to Propyl 2-chlorobenzoate, a similar compound, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate, has demonstrated good fungicidal activity against the plant pathogen Botryosphaeria berengriana . This suggests that Propyl 2-chlorobenzoate could potentially be modified for similar applications.

Safety and Hazards

Propyl 2-chlorobenzoate has several safety warnings associated with it. It may cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, and not to breathe in mist/vapors/spray .

Future Directions

While specific future directions for Propyl 2-chlorobenzoate are not available, it’s worth noting that research into similar compounds continues to be a field of interest .

Mechanism of Action

Target of Action

Propyl 2-chlorobenzoate is a chemical compound that primarily targets enzymes involved in various biochemical reactions. The compound’s primary targets are often enzymes such as lipases . Lipases are known for their role in catalyzing the hydrolysis of fats, a critical process in the body’s metabolism .

Mode of Action

The interaction between propyl 2-chlorobenzoate and its targets involves a series of chemical reactions. For instance, in the synthesis of propyl benzoate, lipase is immobilized on a polymer blend by an entrapment method . The compound then interacts with the immobilized lipase, leading to a series of reactions that result in the synthesis of propyl benzoate .

Biochemical Pathways

The biochemical pathways affected by propyl 2-chlorobenzoate are primarily those involving the synthesis of certain compounds. For instance, the compound plays a role in the synthesis of propyl benzoate, a process that involves reaction kinetics and mechanisms . The downstream effects of these pathways can include the production of various other compounds, depending on the specific reactions involved.

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effect in the body .

Result of Action

The molecular and cellular effects of propyl 2-chlorobenzoate’s action depend on the specific reactions it is involved in. For instance, in the synthesis of propyl benzoate, the compound’s interaction with lipase leads to the production of propyl benzoate . This can have various effects at the molecular and cellular level, depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of propyl 2-chlorobenzoate can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds, the pH of the environment, temperature, and other conditions . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

properties

IUPAC Name

propyl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEIXQKSOXLXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278555
Record name propyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-chlorobenzoate

CAS RN

25800-28-6
Record name NSC406727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Propyl 2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Propyl 2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
Propyl 2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Propyl 2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Propyl 2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.